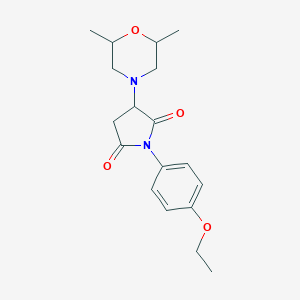![molecular formula C16H18N2 B304471 N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine, also known as DIMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DIMPA is a tertiary amine that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine is not fully understood, but it is believed to act as a ligand for metal ions and to form complexes with them. The formation of these complexes can lead to changes in the fluorescence properties of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine, which can be used for detection purposes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine have not been extensively studied. However, it has been reported to have low toxicity and to be stable under physiological conditions. It has also been reported to have good solubility in various solvents, which makes it suitable for use in different applications.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine in lab experiments is its high purity, which ensures reproducibility of results. It is also easy to synthesize and has good solubility in various solvents. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine. One direction is to further investigate its mechanism of action and to explore its potential applications in different fields, such as materials science and biotechnology. Another direction is to synthesize new compounds based on N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine and to study their properties and applications. Additionally, research can be done to optimize the synthesis method of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine and to explore its potential for use in drug discovery and development.
Conclusion:
In conclusion, N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the properties and applications of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine and its derivatives.
Synthesis Methods
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine has been synthesized using different methods, including the reaction of 4-(1,3-dihydro-2H-isoindol-2-yl)aniline with dimethylamine in the presence of a catalyst. Another method involves the reaction of 4-bromo-N,N-dimethylaniline with 1,3-dihydroisoindolin-2-one in the presence of a base. Both methods have been reported to yield high purity N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine.
Scientific Research Applications
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine has been used in various scientific research applications, including as a ligand for the detection of metal ions, as a fluorescent probe for the detection of amino acids, and as a reagent for the synthesis of new compounds. N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine has also been used as a precursor for the synthesis of novel fluorescent dyes and as a building block for the synthesis of novel materials.
properties
Product Name |
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H18N2/c1-17(2)15-7-9-16(10-8-15)18-11-13-5-3-4-6-14(13)12-18/h3-10H,11-12H2,1-2H3 |
InChI Key |
POORPWLFWGIQIH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)

![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
![2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)
![2-(6,7-dichloro-1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B304407.png)
![3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304409.png)
![3-(Cyclopentylamino)-1-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304410.png)
![3-[2-(4-Methoxyphenyl)ethylamino]-1-[4-[3-[2-(4-methoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304412.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B304413.png)